molecular formula C13H22O3Si B11761014 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal

3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal

Cat. No.: B11761014
M. Wt: 254.40 g/mol
InChI Key: LHSAVEPWENWQCS-UHFFFAOYSA-N
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Description

3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal is an organic compound that features a furan ring, a propanal group, and a tert-butyldimethylsilyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The furan ring can be introduced through various methods, including the use of furan derivatives or direct furan ring formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactions and optimized reaction conditions to maximize yield and purity. Specific details would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyldimethylsilyloxy group.

Major Products

    Oxidation: 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanoic acid.

    Reduction: 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways involving furan derivatives.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal would depend on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, it may interact with specific enzymes or receptors, though detailed studies would be required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanol: The reduced form of the compound.

    3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanoic acid: The oxidized form of the compound.

    Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group.

Uniqueness

3-(Tert-butyldimethylsilyloxy)-3-(furan-2-yl)-propanal is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides steric protection and can be selectively removed under specific conditions. This makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H22O3Si

Molecular Weight

254.40 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-(furan-2-yl)propanal

InChI

InChI=1S/C13H22O3Si/c1-13(2,3)17(4,5)16-12(8-9-14)11-7-6-10-15-11/h6-7,9-10,12H,8H2,1-5H3

InChI Key

LHSAVEPWENWQCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC=O)C1=CC=CO1

Origin of Product

United States

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